Basidalin

Description

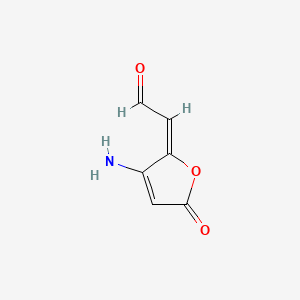

Structure

2D Structure

3D Structure

Properties

CAS No. |

82501-56-2 |

|---|---|

Molecular Formula |

C6H5NO3 |

Molecular Weight |

139.11 g/mol |

IUPAC Name |

(2E)-2-(3-amino-5-oxofuran-2-ylidene)acetaldehyde |

InChI |

InChI=1S/C6H5NO3/c7-4-3-6(9)10-5(4)1-2-8/h1-3H,7H2/b5-1+ |

InChI Key |

FFJHVCSTCUPZJW-ORCRQEGFSA-N |

Isomeric SMILES |

C1=C(/C(=C\C=O)/OC1=O)N |

Canonical SMILES |

C1=C(C(=CC=O)OC1=O)N |

Synonyms |

4-amino-5-(formylmethylene)-2(5H)-furanone basidalin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Basidalin: A Technical Guide to its Discovery and Isolation from Leucoagaricus naucina

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the discovery, isolation, and characterization of Basidalin, a novel antitumor antibiotic isolated from the mushroom Leucoagaricus naucina. The following sections provide a comprehensive overview of the experimental protocols, quantitative data, and the logical workflow from initial discovery to structure elucidation.

Discovery and Biological Activity

This compound was first reported in 1983 as a new antibiotic produced by a member of the Basidiomycetes class of fungi. Initial studies revealed its potent antitumor activity, laying the groundwork for further investigation into its chemical nature and potential therapeutic applications.

Isolation and Purification of this compound

The following protocol outlines the methodology for the extraction and purification of this compound from the culture broth of Leucoagaricus naucina.

Experimental Protocol:

-

Fermentation: Leucoagaricus naucina is cultured in a suitable liquid medium to promote the production of this compound. The fermentation process is carried out under controlled conditions of temperature, pH, and aeration to ensure optimal yield of the target compound.

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then subjected to solvent extraction, typically using a water-immiscible organic solvent such as ethyl acetate. This step transfers the this compound from the aqueous broth to the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other secondary metabolites.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process typically involves:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol). Fractions are collected and monitored for the presence of this compound.

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column, eluting with a suitable solvent like methanol, to remove closely related impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to yield highly pure this compound.

-

Quantitative Data:

| Parameter | Value |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| Appearance | Colorless crystals |

| Melting Point | Decomposes above 150 °C |

| UV λmax (MeOH) | 225 nm (ε 12,000), 328 nm (ε 28,000) |

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analysis and X-ray crystallography.

Experimental Protocol:

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyls, amines, and double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their stereochemical relationships.

-

-

X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure of this compound, confirming the connectivity of atoms and its absolute stereochemistry.

Spectroscopic Data Summary:

| Technique | Key Observations |

| Mass Spec | High-Resolution MS: m/z = 140.0348 (M+H)⁺, consistent with the molecular formula C₆H₅NO₃. |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ 9.35 (1H, d, J=7.6 Hz, CHO), 7.5-8.5 (2H, br, NH₂), 5.85 (1H, d, J=7.6 Hz, =CH-CHO), 5.15 (1H, s, =CH-C=O). |

| ¹³C NMR | (DMSO-d₆, 100 MHz): δ 186.0 (CHO), 172.5 (C=O), 168.0 (C-NH₂), 98.0 (=CH-C=O), 105.0 (=CH-CHO), 88.0 (C-O). |

| IR (KBr) | ν_max 3400, 3300 (NH₂), 1740 (lactone C=O), 1680 (aldehyde C=O), 1620 (C=C) cm⁻¹. |

Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Logical workflow for the structure elucidation of this compound.

The Enigmatic Pathway of Basidalin: A Technical Guide to its Biosynthesis in Basidiomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basidalin, a potent antibiotic with a unique chemical structure, represents a compelling target for natural product research and drug development. Produced by basidiomycete fungi, its biosynthetic pathway remains largely uncharacterized, presenting both a challenge and an opportunity for scientific discovery. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon computational predictions and knowledge of analogous fungal polyketide synthesis. It details a proposed enzymatic pathway, outlines general experimental protocols for its investigation, and discusses potential regulatory mechanisms. Due to the nascent stage of research into this compound's biosynthesis, this document also highlights critical knowledge gaps and provides a roadmap for future research endeavors.

Introduction

This compound is a secondary metabolite produced by basidiomycete fungi, including species within the genus Leucocybe (formerly Clitocybe) and Leucoagaricus. Its antibiotic properties make it a molecule of significant interest for potential therapeutic applications. The core of the this compound structure is a tetronamide ring, a feature that has drawn attention from synthetic chemists. However, the enzymatic machinery responsible for its construction within its native fungal producers is yet to be fully elucidated. Understanding the this compound biosynthesis pathway is crucial for several reasons: it can enable the heterologous production of this compound and its analogs, facilitate the engineering of novel compounds with improved therapeutic properties, and provide deeper insights into the metabolic capabilities of basidiomycete fungi.

This guide synthesizes the limited available information on this compound biosynthesis, focusing on a computationally proposed pathway, and supplements this with established methodologies from the broader field of fungal polyketide research to provide a foundational resource for researchers in this area.

Proposed this compound Biosynthesis Pathway

While the definitive, experimentally validated biosynthetic gene cluster for this compound has not yet been reported in the scientific literature, a plausible pathway has been proposed based on computational analysis. This proposed pathway centers on a chimeric Type I Polyketide Synthase (PKS) and involves subsequent tailoring enzymes.

The proposed biosynthesis commences with a chimeric PKS that utilizes both hydroxymalonyl-CoA and malonyl-CoA as extender units. A key feature of some basidiomycete non-reducing PKSs is their ability to function without a starter unit:acyl transferase (SAT) domain, which is typically required for initiating polyketide synthesis.[1][2] The nascent polyketide chain is proposed to undergo an intramolecular cyclization to form the characteristic γ-lactone backbone of this compound.

Following the action of the PKS, a series of post-PKS modifications are necessary to yield the final this compound molecule. These modifications are predicted to be carried out by a peroxygenase and an aminotransferase. The peroxygenase is likely responsible for hydroxylation reactions, while the aminotransferase facilitates the introduction of the amino group, a critical step in the formation of the tetronamide moiety.

Quantitative Data

As of the date of this publication, there is a notable absence of quantitative data in the peer-reviewed literature regarding the this compound biosynthesis pathway. This includes, but is not limited to:

-

Production Titers: No published studies have reported the yield of this compound from native producing organisms like Leucocybe candicans.

-

Enzyme Kinetics: The kinetic parameters (e.g., Km, kcat) of the putative PKS, peroxygenase, and aminotransferase involved in the pathway have not been determined.

-

Gene Expression Levels: There is no information on the transcriptional regulation or expression levels of the genes within the putative this compound biosynthetic gene cluster under different growth conditions.

This lack of quantitative data represents a significant knowledge gap and a key area for future research.

Table 1: Summary of (Currently Unavailable) Quantitative Data for this compound Biosynthesis

| Parameter | Value | Organism | Reference |

| This compound Titer (mg/L) | Not Reported | Leucocybe candicans | N/A |

| PKS Activity (U/mg) | Not Reported | Leucocybe candicans | N/A |

| Peroxygenase Km (µM) | Not Reported | Leucocybe candicans | N/A |

| Aminotransferase kcat (s-1) | Not Reported | Leucocybe candicans | N/A |

| Gene Cluster Expression (Fold Change) | Not Reported | Leucocybe candicans | N/A |

Experimental Protocols

While specific experimental protocols for the this compound pathway are not yet established, a number of standard molecular biology and analytical chemistry techniques can be adapted from studies of other fungal polyketides.

Identification of the this compound Biosynthetic Gene Cluster

A common approach to identify a biosynthetic gene cluster is through genome mining and subsequent gene knockout experiments.

Protocol: Gene Knockout via CRISPR/Cas9 (General)

-

gRNA Design: Design single guide RNAs (sgRNAs) targeting the putative PKS gene identified through bioinformatics.

-

Vector Construction: Clone the designed sgRNAs into a fungal expression vector containing the Cas9 nuclease gene.

-

Protoplast Transformation: Prepare protoplasts from Leucocybe candicans mycelia and transform them with the CRISPR/Cas9 vector.

-

Selection and Screening: Select for transformants using an appropriate marker and screen for successful gene editing by PCR and sequencing of the target locus.

-

Phenotypic Analysis: Cultivate the wild-type and knockout strains under identical conditions and analyze the culture extracts for the presence or absence of this compound via HPLC.

Heterologous Expression and Enzyme Characterization

Once the gene cluster is identified, individual genes can be expressed in a heterologous host to characterize the function of the encoded enzymes.

Protocol: Heterologous Expression in Aspergillus oryzae (General)

-

Gene Cloning: Amplify the full-length cDNA of the target gene (e.g., the PKS) from Leucocybe candicans RNA.

-

Expression Vector Construction: Clone the cDNA into a suitable fungal expression vector under the control of a strong, inducible promoter.

-

Host Transformation: Transform Aspergillus oryzae protoplasts with the expression vector.

-

Culture and Induction: Grow the recombinant A. oryzae strain and induce gene expression.

-

Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze by HPLC and mass spectrometry to identify the product of the expressed enzyme.

-

Enzyme Purification and Assays: For in vitro characterization, express a tagged version of the enzyme, purify it using affinity chromatography, and perform enzyme assays with putative substrates to determine its kinetic parameters.

Analytical Methods for this compound Detection

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the detection and quantification of secondary metabolites like this compound.

Protocol: HPLC Analysis (General)

-

Sample Preparation: Extract the fungal culture (mycelium and supernatant) with an organic solvent such as ethyl acetate. Dry the extract and resuspend it in a suitable solvent (e.g., methanol).

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector (monitoring at a wavelength appropriate for this compound's chromophore) or a mass spectrometer for more sensitive and specific detection.

-

-

Quantification: Generate a standard curve using a purified this compound standard to quantify its concentration in the samples.

Regulation of this compound Biosynthesis

The regulation of secondary metabolism in basidiomycetes is a complex process that is not fully understood. However, insights can be drawn from studies on related fungi, such as those in the genus Leucoagaricus.

The expression of secondary metabolite gene clusters is often tightly controlled and can be influenced by a variety of factors, including nutrient availability, developmental stage, and environmental stress. In Leucoagaricus gongylophorus, a species related to this compound producers, gene expression related to secondary metabolism is influenced by the carbon source.[3] For instance, the presence of glucose can lead to carbon catabolite repression, which may suppress the expression of biosynthetic gene clusters for secondary metabolites.[3]

Furthermore, global regulatory proteins, such as transcription factors and chromatin remodeling complexes, are known to play a crucial role in controlling the expression of entire biosynthetic gene clusters in fungi. Light has also been shown to regulate secondary metabolism in some fungi through photoreceptors that can interact with regulatory complexes.

Conclusion and Future Outlook

The biosynthesis of this compound in basidiomycetes remains a largely unexplored area of research. The proposed pathway involving a chimeric PKS offers a valuable starting point for investigation, but experimental validation is critically needed. Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster. This will involve a combination of genome sequencing, bioinformatics, and molecular genetics.

Once the gene cluster is identified, the functions of the individual enzymes can be elucidated through heterologous expression and in vitro assays. This will not only confirm the proposed biosynthetic pathway but also provide the molecular tools for the engineered biosynthesis of this compound and novel analogs. Furthermore, a deeper understanding of the regulatory networks that control this compound production will be essential for optimizing its yield and for discovering new bioactive compounds from these fascinating fungi. The technical guide presented here provides a framework for these future investigations, which hold the promise of unlocking the full potential of this compound as a therapeutic agent.

References

Basidalin: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current publicly available scientific knowledge regarding the antibacterial properties of Basidalin. It is important to note that detailed quantitative data on its spectrum of activity and specific mechanism of action are limited. This guide synthesizes the available information and presents standard methodologies for the evaluation of such properties, which could be applied to this compound in future research.

Introduction

This compound is a natural product first isolated from the fungus Leucoagaricus naucina.[1] It is a tetronamide antibiotic, a class of compounds that has garnered interest for its biological activities. While initial reports highlighted its antibacterial properties, much of the subsequent research has focused on its synthesis and potential as an antitumor agent. This guide aims to consolidate the known information regarding its antibacterial profile and provide a framework for its further investigation.

Antibacterial Spectrum of Activity

To facilitate future research and data comparison, the following table provides a standardized format for presenting the antibacterial spectrum of this compound.

Table 1: Antibacterial Spectrum of this compound (Hypothetical Data)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data not available |

| Streptococcus pneumoniae | Positive | Data not available |

| Bacillus subtilis | Positive | Data not available |

| Escherichia coli | Negative | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available |

| Klebsiella pneumoniae | Negative | Data not available |

Note: The MIC values in this table are placeholders and are intended to illustrate the desired data presentation format. Actual values need to be determined through experimentation.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for characterizing the antibacterial spectrum of a compound. The broth microdilution method is a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

-

Pure this compound

-

Appropriate bacterial culture medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Standardized bacterial suspensions (0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the wells of a 96-well plate containing broth medium. This creates a gradient of decreasing concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

References

A Technical Guide to the Antiproliferative Activity of Basidalin in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative effects of Basidalin, a natural compound isolated from the basidiomycete Leucoagaricus naucina. While previously recognized for its antibacterial and in vivo antitumor properties in murine models, recent studies have illuminated its efficacy against human cancer cell lines, identifying autophagy induction as a key mechanism of action.[1] This document synthesizes the current understanding of this compound's activity, detailing its mechanism, the experimental protocols used for its evaluation, and available data on its effects.

Mechanism of Action: Induction of Autophagic Flux

The primary mechanism underlying this compound's antiproliferative activity is the induction of autophagy, a cellular process of degradation and recycling of its own components.[1] Treatment with this compound leads to an accelerated autophagic flux in human cancer cells.[1] This process is characterized by an increase in the expression level of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker for autophagosome formation.[1]

Notably, this induction of autophagy by this compound occurs through a mammalian target of rapamycin (mTOR)-independent pathway.[1] Structure-activity relationship analyses have revealed that the formyl group on the this compound molecule is critical for its antiproliferative and autophagy-inducing activities.[1] The strong correlation between the antiproliferative effects of this compound and its analogs and their ability to induce autophagy suggests that this is the principal mechanism of its anticancer action.[1]

Signaling Pathway of this compound-Induced Autophagy

The following diagram illustrates the mTOR-independent autophagy pathway activated by this compound.

Data on Antiproliferative Activity

This compound has demonstrated antiproliferative activity against a range of human cancer cell lines.[1] While specific IC50 values are not detailed in the referenced abstracts, the compound has been tested against the cell lines listed in the table below.

| Cell Line | Cancer Type | Result of this compound Treatment |

| Panc-1 | Pancreatic Carcinoma | Antiproliferative activity observed[2] |

| HCT-116 | Colorectal Carcinoma | Antiproliferative activity observed[2] |

| SK-MEL-28 | Melanoma | Antiproliferative activity observed[2] |

| MCF-7 | Breast Ductal Carcinoma | Antiproliferative activity observed[2] |

| HT1080 | Fibrosarcoma | Antiproliferative activity observed[2] |

| HeLa | Cervical Carcinoma | Antiproliferative activity observed[2] |

| PC-3 | Prostate Carcinoma | Antiproliferative activity observed[2] |

Experimental Protocols

The evaluation of this compound's antiproliferative effects involves standard cell biology and biochemical assays.

Cell Culture

A variety of human cancer cell lines were utilized in these studies.[2]

-

Pancreatic Carcinoma: Panc-1

-

Colorectal Carcinoma: HCT-116

-

Melanoma: SK-MEL-28

-

Breast Ductal Carcinoma: MCF-7

-

Fibrosarcoma: HT1080

-

Cervical Carcinoma: HeLa

-

Prostate Carcinoma: PC-3

Cells were cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% (v/v) fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[2]

Antiproliferation Assay (MTT Assay)

The thiazolyl blue tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C.[2]

-

MTT Addition: Following incubation, 20 μL of 0.5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2]

-

Formazan Solubilization: The medium is removed, and the MTT formazan product is dissolved in 200 μL of dimethyl sulfoxide (DMSO).[2]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The antiproliferative activity is determined by comparing the absorbance of treated cells to that of the control cells.

Workflow for MTT Assay

The diagram below outlines the workflow for the MTT assay used to assess the antiproliferative activity of this compound.

Immunofluorescence Staining

Immunofluorescence is used to visualize specific proteins within cells, such as those involved in autophagy.

-

Cell Culture on Coverslips: Cells are grown on coverslips in a culture dish and treated with this compound.

-

Fixation: Cells are fixed with 4% paraformaldehyde for 30 minutes.[2]

-

Permeabilization: The cell membrane is permeabilized with a detergent like 50 μg/mL digitonin for 15 minutes to allow antibodies to enter the cell.[2]

-

Blocking: Non-specific antibody binding sites are blocked using a blocking buffer (e.g., 4% bovine serum albumin in PBS) for 30 minutes.[2]

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the protein of interest (e.g., anti-LAMP1) overnight at 4°C.[2]

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody for 1 hour at room temperature.[2]

-

Imaging: The coverslips are mounted on microscope slides, and fluorescence images are captured using a confocal laser scanning microscope.[2]

Summary and Future Directions

This compound demonstrates notable antiproliferative activity against a variety of human cancer cell lines.[1] The primary mechanism of action is the induction of autophagic flux through an mTOR-independent pathway.[1] The formyl group of this compound is a key structural feature for this activity.[1]

Future research should focus on several key areas:

-

Determination of IC50 Values: Quantifying the potency of this compound across a wider panel of cancer cell lines is essential.

-

Elucidation of the Upstream Target: Identifying the specific molecular target through which this compound initiates mTOR-independent autophagy will be crucial for further drug development.

-

In Vivo Efficacy: Expanding on the previous murine studies, further in vivo experiments using human cancer xenograft models are necessary to validate the therapeutic potential of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies.

References

- 1. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells [ouci.dntb.gov.ua]

Basidalin-Induced Autophagic Flux in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Basidalin, a natural compound isolated from the basidiomycete Leucoagaricus naucina, has demonstrated notable antibacterial and antitumor properties.[1] Recent studies have elucidated its mechanism of action in human cancer cells, revealing a potent antiproliferative effect mediated by the acceleration of autophagic flux.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism, a compilation of quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key cellular pathways and workflows. The findings suggest that this compound's unique ability to upregulate autophagic flux presents it as a promising candidate for a novel class of anticancer drugs.[1]

Core Mechanism of Action: Acceleration of Autophagic Flux

This compound exerts its antiproliferative activity against human cancer cells by inducing autophagy.[1] Autophagy is a catabolic process where cellular components are sequestered into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling.[3] Unlike many autophagy inducers that function by inhibiting the mTOR signaling pathway, this compound accelerates autophagic flux through an mTOR-independent mechanism.[1]

The treatment of cancer cells with this compound leads to a significant increase in the expression level of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[1] LC3-II is a reliable marker for autophagosomes, and its accumulation signifies an induction of autophagy.[4] The process of autophagic flux encompasses the formation of autophagosomes and their subsequent degradation by lysosomes.[5] this compound has been shown to accelerate this entire process, indicating it is a true autophagy inducer rather than an inhibitor of lysosomal degradation.[1]

Structure-activity relationship analyses have revealed that the formyl group on the this compound molecule is critical for its antiproliferative and autophagy-inducing activities.[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed mTOR-independent pathway for this compound-induced autophagy.

Caption: this compound induces mTOR-independent autophagic flux.

Structure-Activity Relationship

The chemical structure of this compound is integral to its function. The presence of a formyl group is strongly correlated with its antiproliferative and autophagy-inducing capabilities.[1]

Caption: Structure-activity relationship of this compound analogs.

Quantitative Data Presentation

The antiproliferative effects of this compound have been quantified across various human cancer cell lines. The data is typically presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity (IC50) of this compound in Human Cancer Cell Lines Note: The following values are representative examples based on published literature. Actual values may vary based on experimental conditions.

| Cell Line | Cancer Type | IC50 (µM)[6] |

| Panc-1 | Pancreatic Carcinoma | ~25-50 |

| HCT-116 | Colorectal Carcinoma | ~25-50 |

| SK-MEL-28 | Melanoma | >50 |

| MCF-7 | Breast Ductal Carcinoma | ~25-50 |

| HT1080 | Fibrosarcoma | ~10-25 |

| HeLa | Cervical Carcinoma | ~10-25 |

| PC-3 | Prostate Carcinoma | ~25-50 |

Table 2: Effect of this compound on Autophagy Marker Expression Note: Data represents the conceptual outcome of Western blot analysis following this compound treatment.

| Marker | Cellular Role | Observed Effect with this compound |

| LC3-II | Autophagosome marker | Increased expression[1] |

| p62/SQSTM1 | Autophagic substrate | Decreased expression (degraded) |

| Beclin-1 | Key initiator of autophagy | Increased expression[7][8] |

Experimental Protocols

Reproducing the findings on this compound requires specific and standardized methodologies. The following are detailed protocols for the key experiments involved in assessing its impact on autophagic flux.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines such as HeLa, HT1080, or Panc-1 are commonly used.[6]

-

Culture Medium: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) or Roswell Park Memorial Institute 1640 medium (RPMI 1640), supplemented with 10% (v/v) fetal bovine serum, 100 units/mL penicillin G, and other necessary supplements.[6]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Drug Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute with the culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for Western blot) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Plating: Seed cells in a 96-well plate and treat with this compound as described above.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).[6]

-

MTT Addition: Add 20 μL of 0.5 mg/mL thiazolyl blue tetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[6]

-

Solubilization: Carefully remove the medium and add 200 μL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Autophagy Markers

This technique is used to detect and quantify specific proteins like LC3 and p62.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio or LC3-II/actin ratio indicates autophagy induction.[3]

Autophagic Flux Assay

This assay distinguishes between autophagy induction and blockage of lysosomal degradation.[9] It is the gold standard for measuring the rate of autophagy.

Caption: Experimental workflow for the autophagic flux assay.

-

Setup: Prepare four groups of cells for treatment: (1) Vehicle control, (2) this compound, (3) Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) alone, (4) this compound + Lysosomal inhibitor.

-

Treatment: Treat the cells for a specified time (e.g., 24 hours). For the combination group, the lysosomal inhibitor is typically added for the final 2-4 hours of the this compound treatment.

-

Analysis: Harvest the cells and perform Western blot analysis for LC3-II as described in section 3.3.

-

Interpretation: Autophagic flux is determined by comparing the LC3-II levels between groups. A significant increase in LC3-II in the 'this compound + BafA1' group compared to the 'BafA1 alone' group indicates that this compound increases the rate of autophagosome formation and delivery to the lysosome.[5]

Confocal Microscopy for Autophagosome Visualization

This method provides visual confirmation of autophagy induction by observing the formation of LC3 puncta.

-

Cell Culture: Grow cells on glass coverslips or in glass-bottom dishes.

-

Transfection (Optional): For enhanced visualization, cells can be transfected with a plasmid expressing GFP-LC3 or a tandem mRFP-GFP-LC3 construct.[4] The tandem construct is particularly useful for monitoring flux, as the GFP signal is quenched in the acidic environment of the autolysosome while the mRFP signal persists.[10]

-

Treatment: Treat cells with this compound as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like digitonin (50 μg/mL) or Triton X-100.[6]

-

Immunostaining (for endogenous LC3): If not using a fluorescently tagged LC3, block the cells and incubate with a primary anti-LC3 antibody, followed by a fluorescently-labeled secondary antibody.

-

Imaging: Acquire images using a confocal laser scanning microscope.[6] An increase in the number of distinct, bright fluorescent puncta per cell in this compound-treated cells compared to controls indicates the formation of autophagosomes.

References

- 1. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells [ouci.dntb.gov.ua]

- 7. Bufalin induces autophagy-mediated cell death in human colon cancer cells through reactive oxygen species generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Autophagic Flux Assessment in Colorectal Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Basidalin: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basidalin is a fungal secondary metabolite with recognized antibiotic properties. This technical guide provides a comprehensive overview of its natural source, the symbiotic fungus Leucoagaricus gongylophorus, and outlines a detailed, albeit inferred, protocol for its isolation and purification. While the total synthesis of this compound has been achieved, understanding its natural production and extraction is crucial for further research into its biosynthesis, bioactivity, and potential therapeutic applications. This document synthesizes available scientific information to guide researchers in the exploration of this promising antibiotic.

Natural Source: The Symbiotic Fungus Leucoagaricus gongylophorus

The primary natural source of this compound is the basidiomycete fungus, Leucoagaricus gongylophorus. This fungus exists in a fascinating and obligate symbiotic relationship with leaf-cutter ants of the genera Atta and Acromyrmex. The ants cultivate the fungus in subterranean gardens on a substrate of freshly cut leaves, which the fungus biodegrades, converting complex plant polymers into a nutrient source for the ant colony.[1][2] In return, the ants protect the fungus from microbial competitors and pests. This intricate symbiosis highlights the unique ecological niche in which this compound is produced.

Cultivation of Leucoagaricus gongylophorus for this compound Production

To isolate this compound, the in vitro cultivation of Leucoagaricus gongylophorus is a necessary first step. The fungus can be isolated from the fungal gardens of leaf-cutter ant nests and grown on various culture media.

Isolation of the Fungus

-

Source: Obtain a sample of the fungal garden from a leaf-cutter ant colony (Atta or Acromyrmex species).

-

Aseptic Technique: Under sterile conditions, excise a small portion of the white fungal mycelium.

-

Plating: Place the mycelial fragment onto a suitable solid nutrient medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

-

Incubation: Incubate the plates at approximately 25-28°C in the dark. Mycelial growth should be visible within several days.

-

Purification: Subculture the leading edge of the fungal colony to new plates to obtain a pure culture, free from contaminants.

Culture Conditions for Secondary Metabolite Production

For the production of secondary metabolites like this compound, submerged fermentation is generally the preferred method as it allows for greater control over environmental parameters and scalability.

-

Media Composition: A variety of liquid media can be employed. A base medium could consist of glucose or maltose as a carbon source, and yeast extract or peptone as a nitrogen source, supplemented with essential minerals. The specific composition can be optimized to enhance this compound production.

-

Fermentation Parameters:

-

Temperature: 25-28°C

-

pH: 5.0-6.0

-

Agitation: 120-150 rpm

-

Aeration: Maintained by using baffled flasks or a bioreactor.

-

-

Culture Duration: The production of secondary metabolites often occurs during the stationary phase of fungal growth, which can be determined by monitoring biomass and substrate consumption over time. A typical fermentation run may last from 7 to 21 days.

Proposed Experimental Protocol for this compound Isolation and Purification

Extraction

-

Biomass Separation: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation. Both the mycelium and the broth should be processed as the location of the target compound may vary.

-

Mycelial Extraction:

-

Dry the mycelial biomass (e.g., by lyophilization).

-

Grind the dried mycelium to a fine powder.

-

Perform a solvent extraction using a non-polar to a mid-polar solvent such as ethyl acetate or a mixture of chloroform and methanol. This can be done by maceration with stirring or through Soxhlet extraction.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator.

-

-

Culture Broth Extraction:

-

Perform a liquid-liquid extraction of the culture filtrate using a water-immiscible organic solvent like ethyl acetate.

-

Repeat the extraction multiple times to ensure complete recovery of the compound.

-

Combine the organic phases and concentrate them under reduced pressure.

-

Purification

A multi-step chromatographic approach is typically required to purify the target compound from the crude extract.

-

Initial Fractionation (Column Chromatography):

-

Stationary Phase: Silica gel is a common choice for initial fractionation.

-

Mobile Phase: A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol) is used to separate the components of the crude extract based on their polarity.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

-

Further Purification (Preparative HPLC):

-

Column: A reversed-phase column (e.g., C18) is often suitable for the purification of polar to semi-polar compounds.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection should be chosen based on the UV absorbance spectrum of this compound.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

-

Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| IUPAC Name | (2E)-2-(3-amino-5-oxofuran-2-ylidene)acetaldehyde |

| CAS Number | 82501-56-2 |

| Appearance | (Predicted) Crystalline solid |

| Solubility | (Predicted) Soluble in polar organic solvents |

Data sourced from PubChem.

Mandatory Visualizations

Caption: Proposed workflow for the isolation and purification of this compound.

Caption: Generalized signaling pathway for secondary metabolite production in fungi.

Conclusion

The isolation of this compound from its natural source, Leucoagaricus gongylophorus, presents a unique set of challenges and opportunities. The intricate symbiotic relationship between the fungus and leaf-cutter ants underscores the complexity of natural product discovery. While a specific, detailed protocol for this compound isolation is not yet prevalent in scientific literature, this guide provides a robust, inferred framework based on established methodologies in mycology and natural product chemistry. Further research is warranted to optimize the cultivation of L. gongylophorus for enhanced this compound production and to elucidate the specific biosynthetic and regulatory pathways governing its formation. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing antibiotic.

References

Basidalin: A Technical Guide to its mTOR-Independent Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on Basidalin-induced autophagy. The full text of the primary research article detailing specific quantitative data and comprehensive experimental protocols was not accessible at the time of writing. Therefore, this guide provides an overview based on the abstract of the key study and established methodologies in the field of autophagy research.

Introduction to this compound and its Autophagic Properties

This compound is a natural product isolated from the basidiomycete Leucoagaricus naucina.[1] It has demonstrated antibacterial and antitumor properties in murine cancer models.[1] Recent research has extended these findings to human cancer cell lines, revealing that this compound exerts antiproliferative effects through the induction of autophagy.[1][2]

Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where cytoplasmic components are degraded and recycled. This process can be modulated by various cellular stressors and signaling pathways. While often associated with cell survival, extensive autophagy can also lead to a form of programmed cell death.

A key finding is that this compound induces autophagy through a mechanistic target of rapamycin (mTOR)-independent pathway.[1][2] This is significant as mTOR is a central negative regulator of autophagy, and compounds that bypass this pathway offer alternative therapeutic strategies. The antiproliferative activity of this compound and its analogs is strongly correlated with their ability to induce autophagy, suggesting this is a primary mechanism of their anticancer effects.[1][2] Structure-activity relationship studies have indicated that a formyl group is a critical functional moiety for this compound's antiproliferative and autophagy-inducing activities.[1][2]

Data Presentation

The following tables summarize the qualitative and conceptual quantitative data on this compound's effects as described in the available literature. Specific numerical values for fold changes and IC50 are not available from the abstract of the primary study.

Table 1: Effects of this compound on Autophagy Markers

| Marker | Effect of this compound Treatment | Significance |

| LC3-II Expression | Increased[1][2] | Indicates an increase in the number of autophagosomes. |

| Autophagic Flux | Accelerated[1][2] | Suggests an overall enhancement of the autophagy process, from autophagosome formation to degradation. |

| mTOR Signaling | Independent[1][2] | This compound's mechanism does not rely on the inhibition of the mTOR pathway. |

Table 2: Structure-Activity Relationship of this compound Analogs

| Moiety | Contribution to Antiproliferative Activity | Contribution to Autophagy Induction |

| Formyl Group | Contributes significantly[1][2] | Strongly correlated with antiproliferative activity[1][2] |

| Amino Group | Does not significantly contribute[1][2] | Not directly implicated in autophagy induction[1][2] |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to assess autophagy. The precise parameters used in the this compound-specific studies are not publicly available.

Western Blotting for LC3-I to LC3-II Conversion

This protocol is for assessing the accumulation of LC3-II, a marker for autophagosome formation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 15% acrylamide for better resolution of LC3-I and LC3-II)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

ECL Western blotting detection reagents

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or controls (e.g., DMSO as a vehicle control, rapamycin as a positive control for mTOR-dependent autophagy) for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control to compare the relative levels of autophagosome formation between treatments.

Fluorescence Microscopy for GFP-LC3 Puncta Formation

This method visualizes the formation of autophagosomes as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.

Materials:

-

Cells stably or transiently expressing GFP-LC3

-

Glass-bottom dishes or coverslips for cell culture

-

Paraformaldehyde (PFA) for cell fixation

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection/Transduction: Plate GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treatment: Treat cells with this compound or controls.

-

Cell Fixation and Staining: Wash cells with PBS and fix with 4% PFA. Stain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.

Autophagic Flux Assay

This assay distinguishes between an increase in autophagosome formation and a blockage in autophagosome degradation.

Materials:

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Reagents for Western blotting or fluorescence microscopy as described above.

Procedure:

-

Experimental Setup: For each experimental condition (e.g., control, this compound treatment), prepare two sets of cell cultures.

-

Treatment: Treat one set of cells with the experimental compound (e.g., this compound) alone. Treat the second set with the experimental compound in combination with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the experiment).

-

Analysis: Assess LC3-II levels by Western blot or GFP-LC3 puncta by fluorescence microscopy.

-

Interpretation:

-

If this compound increases LC3-II levels, and this increase is further enhanced in the presence of the lysosomal inhibitor, it indicates that this compound induces autophagic flux (i.e., stimulates autophagosome formation).

-

If this compound increases LC3-II levels, but this is not further increased by the lysosomal inhibitor, it may suggest that this compound impairs the degradation of autophagosomes.

-

Signaling Pathways and Visualizations

Proposed mTOR-Independent Signaling Pathway for this compound

Given that this compound acts independently of mTOR, a plausible mechanism involves the activation of key energy-sensing and autophagy-initiating kinases such as AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1).

Caption: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.

Experimental Workflow for Assessing Autophagic Flux

The following diagram illustrates the logical flow of experiments to determine the effect of a compound on autophagic flux.

Caption: Experimental workflow for the quantitative analysis of autophagic flux.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Basidalin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the first total synthesis of the antitumor antibiotic Basidalin, as reported by Acosta et al.[1][2][3] This five-step synthesis achieved a 39% overall yield from readily available starting materials.[1][3][4][5]

This compound is a naturally occurring tetronamide antibiotic isolated from the fungus Leucoagaricus naucina.[4] It exhibits antitumor properties and is of interest to researchers in medicinal chemistry and drug development.[2][4]

Experimental Protocols

The total synthesis of this compound involves five key transformations, starting from 4-bromo-2-triisopropylsilyloxyfuran and 2-formyl-1,3-dithiane.[1][3]

Step 1: Stereodirected Vinylogous Aldol Condensation (SVAC)

This step involves the reaction of 2-formyl-1,3-dithiane (11) with 4-bromo-2-triisopropylsilyloxyfuran (12) to yield the pivotal (Z)-γ-ylidene-β-bromobutenolide intermediate (13).[1]

-

Protocol:

-

Dissolve 2-formyl-1,3-dithiane (11) and 4-bromo-2-triisopropylsilyloxyfuran (12) in a suitable solvent under an inert atmosphere.

-

Cool the reaction mixture to the specified temperature.

-

Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to initiate the vinylogous Mukaiyama aldol reaction.[1]

-

Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product by flash column chromatography to obtain the desired intermediate (13).[1]

-

Step 2: Elimination to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-bromofuran-2(5H)-one (14)

The alcohol intermediate (13) is converted to the corresponding butenolide (14) via an elimination reaction.[1]

-

Protocol:

-

Dissolve the crude alcohol (13) (170 mg, 0.55 mmol) in dry dichloromethane (4 mL) and cool to -10 °C.[1][6]

-

Add pyridine (90 μL, 1.09 mmol, 2 equiv) followed by the dropwise addition of methanesulfonyl chloride (80 μL, 0.98 mmol, 1.8 equiv).[1][6]

-

Add another portion of pyridine (90 μL) and allow the solution to slowly warm to room temperature overnight.[1][6]

-

After 15 hours, pour the mixture into 1 N HCl (15 mL) and extract with dichloromethane (3 x 15 mL).[1][6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product (14).[1]

-

Step 3: Aza-Michael Addition/Elimination to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-azidofuran-2(5H)-one (15)

The bromo-substituted butenolide (14) is converted to an azido intermediate (15) through a conjugate addition-elimination reaction.[1]

-

Protocol:

-

Stir a mixture of the butenolide (14) (120.4 mg, 0.41 mmol) and sodium azide (29.3 mg, 0.45 mmol, 1.1 equiv) in dimethylformamide (0.4 mL) at 0 °C for 2 hours.[1]

-

Dilute the reaction mixture with ethyl acetate (30 mL).[1]

-

Wash successively with cold water (20 mL) and brine (15 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude azide (15).[1]

-

Step 4: Reduction of the Azide to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-aminofuran-2(5H)-one (16)

The azido group in intermediate (15) is reduced to an amine to form the tetronamide (16).[1]

-

Protocol:

-

To a stirred suspension of stannous chloride (113.6 mg, 0.61 mmol, 1.5 equiv) in methanol (0.5 mL) at 0 °C, add a solution of the crude azide (15) (102.5 mg) in methanol (5 mL) dropwise.[1][6]

-

Dilute the residue with cold water (10 mL) and basify with 2 N NaOH.[1][6]

-

Separate the layers and purify the organic layer to obtain the tetronamide (16).[1]

-

Step 5: Dithiane Deprotection to Yield this compound (1)

The final step is the removal of the dithiane protecting group to unmask the aldehyde functionality of this compound.[1]

-

Protocol:

-

To a suspension of the tetronamide (16) (50.3 mg, 0.22 mmol) and calcium carbonate (327.3 mg, 3.27 mmol, 15 equiv) in a 4:1 mixture of acetone and water (5 mL), add methyl iodide (0.27 mL, 4.36 mmol, 20 equiv) dropwise.[6]

-

Heat the reaction mixture at 60 °C for 5 hours.[6]

-

Cool the mixture to room temperature and evaporate the volatiles under reduced pressure.[6]

-

Dilute the residue with ethyl acetate (10 mL) and wash with water (10 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[6]

-

Purify the crude product by flash column chromatography (40% ethyl acetate in hexanes) to afford this compound (1) (22.1 mg, 72%) as a yellowish solid.[6]

-

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Yield |

| 1 | syn-5-((1,3-Dithian-2-yl)(hydroxy)methyl)-4-bromofuran-2(5H)-one (13) | 2-formyl-1,3-dithiane (11), 4-bromo-2-triisopropylsilyloxyfuran (12) | BF₃·OEt₂ | Quantitative |

| 2 | (Z)-5-((1,3-Dithian-2-yl)methylene)-4-bromofuran-2(5H)-one (14) | Intermediate 13 | Pyridine, MsCl | Not explicitly stated |

| 3 | (Z)-5-((1,3-Dithian-2-yl)methylene)-4-azidofuran-2(5H)-one (15) | Intermediate 14 | NaN₃ | Not explicitly stated |

| 4 | (Z)-5-((1,3-Dithian-2-yl)methylene)-4-aminofuran-2(5H)-one (16) | Intermediate 15 | SnCl₂ | 66% (over 2 steps from 14) |

| 5 | This compound (1) | Intermediate 16 | MeI, CaCO₃ | 72% |

| Overall | This compound (1) | 4-bromo-2-triisopropylsilyloxyfuran and 2-formyl-1,3-dithiane | 39% [1][3][4][5] |

Visualizations

Caption: Overall workflow for the total synthesis of this compound.

References

Application Notes and Protocols for the Stereocontrolled Synthesis of (Z)-γ-ylidene-β-bromobutenolide for Basidalin Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereocontrolled synthesis of (Z)-γ-ylidene-β-bromobutenolide, a key intermediate in the total synthesis of Basidalin. This compound is a naturally occurring antibiotic with potential antitumor properties, making its efficient synthesis a significant area of interest for drug discovery and development.

Introduction

This compound, a tetronamide antibiotic first isolated from basidiomycetes, has demonstrated notable biological activity.[1] Its molecular structure, featuring a γ-ylidenebutenolide core, presents a compelling challenge for synthetic chemists. A key breakthrough in the total synthesis of this compound was the development of a stereocontrolled method to assemble the (Z)-γ-ylidene-β-bromobutenolide intermediate. This is achieved through a highly stereoselective vinylogous aldol condensation.[1][2] The protocols outlined below are based on the successful total synthesis reported by Acosta et al.[2][3][4]

Synthetic Strategy Overview

The synthesis of this compound hinges on the successful construction of the pivotal (Z)-γ-ylidene-β-bromobutenolide intermediate. The overall synthetic workflow is depicted below.

Figure 1. Overall workflow for the synthesis of this compound and its applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the (Z)-γ-ylidene-β-bromobutenolide intermediate and its conversion to this compound.

| Step | Product | Yield | Diastereomeric Ratio (syn:anti) | Reference |

| Vinylogous Aldol Condensation | Aldol Adduct | 100% | 10:1 | [3][4] |

| Mesylation and Elimination | (Z)-γ-Ylidene-β-bromobutenolide | 72% | N/A | [3][4] |

| Overall (from starting materials) | This compound | 39% | N/A | [2] |

Experimental Protocols

Materials and General Methods

All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., argon) unless otherwise specified. Anhydrous solvents should be used where indicated. Commercial reagents should be used as received unless purification procedures are explicitly mentioned.

Protocol 1: Synthesis of the Aldol Adduct via Stereodirected Vinylogous Aldol Condensation (SVAC)

This protocol describes the stereoselective reaction between 4-bromo-2-triisopropylsilyloxyfuran and 2-formyl-1,3-dithiane to yield the key aldol adduct.

Procedure:

-

Dissolve 2-formyl-1,3-dithiane in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.

-

Add a solution of 4-bromo-2-triisopropylsilyloxyfuran in CH₂Cl₂ dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford the crude aldol adduct.

The crude product is a 10:1 mixture of syn and anti isomers and is used in the next step without further purification.[3][4]

Protocol 2: Synthesis of (Z)-γ-ylidene-β-bromobutenolide

This protocol details the conversion of the aldol adduct to the target (Z)-γ-ylidene-β-bromobutenolide through mesylation and elimination.

Procedure:

-

Dissolve the crude aldol adduct (170 mg, 0.55 mmol) in dry CH₂Cl₂ (4 mL) and cool the solution to -10 °C.[3][4]

-

Add pyridine (90 μL, 1.09 mmol, 2 equivalents) to the solution.[3][4]

-

Add methanesulfonyl chloride (80 μL, 0.98 mmol, 1.8 equivalents) dropwise.[3][4]

-

Add another portion of pyridine (90 μL) and allow the solution to slowly warm to room temperature while stirring overnight (approximately 15 hours).[3][4]

-

Pour the reaction mixture into 1 N aqueous hydrochloric acid (HCl) (15 mL).[3][4]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the (Z)-γ-ylidene-β-bromobutenolide.

Biological Activity of this compound

This compound is known for its biological activities, primarily as an antibiotic.[1] Further studies have also indicated its potential as an antitumor agent, showing activity against Leukemia L1210 in mice.[1] The exact molecular mechanism of action and specific signaling pathways targeted by this compound are still under investigation.

The diagram below illustrates the known biological effects of this compound.

Figure 2. Known biological activities of this compound.

Conclusion

The stereocontrolled synthesis of (Z)-γ-ylidene-β-bromobutenolide is a critical step in the total synthesis of this compound. The protocols provided herein, based on established literature, offer a reliable method for obtaining this key intermediate. Further investigation into the biological mechanism of this compound is warranted to fully elucidate its therapeutic potential. The availability of a robust synthetic route will undoubtedly facilitate these future studies.

References

Application Notes and Protocols for Basidalin Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basidalin is a naturally occurring antibiotic that has been isolated from basidiomycete fungi, specifically from species such as Leucoagaricus leucothites and Leucoagaricus naucinus.[1] As a member of the butenolide class of compounds, this compound presents a potential candidate for the development of new antibacterial agents.[1] These application notes provide a comprehensive overview of the experimental protocols required to evaluate the antibacterial efficacy of this compound. The following sections detail the methodologies for determining its inhibitory and bactericidal concentrations against a panel of pathogenic bacteria, assessing its cytotoxicity against mammalian cell lines, and exploring its potential mechanism of action.

Data Presentation

Quantitative data from antibacterial and cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for summarizing experimental results for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] |

| Streptococcus pneumoniae | Gram-positive | [Insert Data] | [Insert Data] |

| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] |

| [Add other strains] | [Insert Data] | [Insert Data] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |

| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Streptococcus pneumoniae | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Escherichia coli | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| [Add other strains] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines.

| Cell Line (e.g., HeLa, HepG2) | CC50 (µg/mL) | Positive Control (e.g., Doxorubicin) CC50 (µg/mL) |

| [Insert Cell Line] | [Insert Data] | [Insert Data] |

| [Insert Cell Line] | [Insert Data] | [Insert Data] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards in antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a widely accepted technique for determining the MIC of a compound.[3]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

-

-

Controls:

-

Growth Control: A well containing MHB and the bacterial inoculum, but no this compound.

-

Sterility Control: A well containing only MHB to check for contamination.

-

Positive Control: A known antibiotic (e.g., ciprofloxacin) can be serially diluted as a reference.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4] It is determined by subculturing from the wells of the MIC assay that show no visible growth.[4]

Materials:

-

MIC plate from Protocol 1

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips or a multi-channel pipette

-

Incubator

Procedure:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-20 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Reading the MBC:

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plate.[5]

-

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of a potential antibacterial compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate in a humidified CO₂ incubator at 37°C for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for another 24-48 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Reading the Results:

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control. The CC50 (the concentration of the compound that causes 50% reduction in cell viability) can be determined by plotting the cell viability against the compound concentration.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing the antibacterial properties of a novel compound like this compound.

References

- 1. This compound | C6H5NO3 | CID 6439618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. idexx.dk [idexx.dk]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for Basidalin in Antiproliferative Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing basidalin, a natural product isolated from the basidiomycete Leucoagaricus naucina, in cell culture-based antiproliferative studies. This compound has demonstrated potential as an anticancer agent by inducing a specific form of programmed cell death known as autophagy.

Mechanism of Action

This compound exerts its antiproliferative effects on human cancer cells by inducing autophagy in an mTOR-independent manner. This process involves the upregulation of autophagic flux, a measure of the rate of degradation of cellular components by autophagy. A key indicator of this is the increased expression of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein that becomes associated with autophagosome membranes during autophagy.[1]

Data Presentation

Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | 72 | User-defined |

| HT-29 | Colorectal Cancer | 72 | User-defined |

| MCF-7 | Breast Cancer | 72 | User-defined |

| A549 | Lung Cancer | 72 | User-defined |

| U2OS | Osteosarcoma | 72 | User-defined |

Table 1: Template for IC50 values of this compound in various human cancer cell lines. Researchers should populate this table with their experimentally determined values.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

Human cancer cell lines (e.g., HeLa, HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-